Structural Differentiation from Generic Acetanilide Analgesics: Dual Pharmacophore Architecture
The target compound is the only commercially catalogued structure (CAS 879745-15-0) that combines a 3,5-dimethylisoxazole acetyl-lysine bioisostere with a 4-acetamidophenyl terminus via a flexible acetamide linker . In contrast, acetaminophen (paracetamol; 4′-hydroxyacetanilide; CAS 103-90-2) lacks the isoxazole ring entirely and has no measurable bromodomain binding affinity, while 2-(3,5-dimethylisoxazol-4-yl)acetamide (CAS 893641-80-0) omits the acetylated aniline required for COX-2 engagement . The closest regioisomer—N-(4-acetamidophenyl)-3,5-dimethyl-4-isoxazolecarboxamide—differs by one methylene unit (acetamide vs. carboxamide linker), resulting in distinct topological polar surface area and conformer populations, which are known to affect bromodomain binding pose in dimethylisoxazole series [1].
| Evidence Dimension | Structural pharmacophore composition |
|---|---|
| Target Compound Data | CAS 879745-15-0; MW 287.31; contains 3,5-dimethylisoxazole + 4-acetamidophenyl termini connected via –CH₂–CONH– linker |
| Comparator Or Baseline | Acetaminophen (CAS 103-90-2): MW 151.16; lacks isoxazole entirely. 2-(3,5-Dimethylisoxazol-4-yl)acetamide (CAS 893641-80-0): MW 154.17; lacks 4-acetamidophenyl. N-(4-Acetamidophenyl)-3,5-dimethyl-4-isoxazolecarboxamide: MW 273.29; lacks methylene spacer. |
| Quantified Difference | Two functional pharmacophores present vs. one in all comparators; methylene spacer distinguishes from direct carboxamide regioisomer |
| Conditions | Chemical structure comparison by SMILES, molecular formula, and CAS registry cross-referencing |
Why This Matters
Procurement of the target compound is the only way to simultaneously probe bromodomain and COX-2 pharmacology in a single small-molecule entity; no generic substitute replicates this pharmacophore pair.
- [1] Hewings, D. S.; Fedorov, O.; Filippakopoulos, P.; et al. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. J. Med. Chem. 2013, 56 (8), 3217–3227. View Source
